(R)-Warfarin

Description

Warfarin consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways. S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response.

Properties

IUPAC Name |

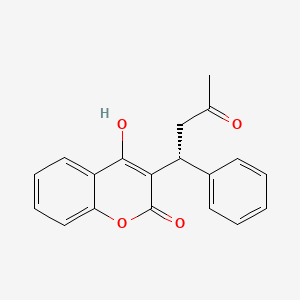

4-hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-58-8, 40281-89-8 | |

| Record name | (R)-Warfarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5543-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Warfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-warfarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WARFARIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09CC5J5C8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-Warfarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal asymmetric methodologies for the synthesis of (R)-Warfarin, a crucial enantiomer in anticoagulant therapy. The document details various synthetic strategies, including organocatalyzed Michael additions, metal-catalyzed asymmetric hydrogenation, and cycloaddition reactions. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methods are provided. Furthermore, signaling pathways and experimental workflows are illustrated using logical diagrams to enhance understanding.

Organocatalytic Asymmetric Michael Addition

The enantioselective Michael addition of 4-hydroxycoumarin to benzalacetone is the most widely explored route for the synthesis of chiral Warfarin. This approach utilizes small organic molecules as catalysts to induce stereoselectivity.

Chiral Diamine Catalysis

Chiral diamines, particularly derivatives of 1,2-diphenylethylenediamine (DPEN), are highly effective catalysts for this transformation. The reaction proceeds through the formation of a chiral iminium ion, which activates the enone for nucleophilic attack by 4-hydroxycoumarin. The stereochemical outcome is dictated by the chirality of the diamine catalyst.

Diagram 1: (R,R)-DPEN Catalyzed Synthesis of this compound

Caption: Logical workflow for the (R,R)-DPEN catalyzed synthesis of this compound.

Table 1: Performance of Chiral Diamine Catalysts in the Synthesis of this compound

| Catalyst (mol%) | Co-catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (%) | ee (%) | Reference |

| (R,R)-DPEN (10) | Acetic Acid | THF | RT | 1 week | 40-95 | 80-100 | [1] |

| (R,R)-DPEN (10) | Acetic Acid | THF | RT | 24 h | 97 | 88 | |

| (S,S)-DPEN (10) | - | Water (ultrasound) | RT | - | 73-98 | up to 76 |

Experimental Protocol: Synthesis of this compound using (R,R)-DPEN

-

Reaction Setup: In a vial, dissolve 4-hydroxycoumarin (1.0 eq) and (E)-4-phenyl-3-buten-2-one (1.1 eq) in tetrahydrofuran (THF).

-

Catalyst Addition: Add (R,R)-1,2-diphenylethylenediamine (0.1 eq) followed by acetic acid (1.0 eq).

-

Reaction Conditions: Allow the reaction mixture to stand at room temperature for one week. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a dichloromethane eluent.

-

Work-up: Upon completion, remove the solvent under reduced pressure to yield a crude foam.

-

Purification: Dissolve the residue in a minimum amount of boiling acetone and add boiling water dropwise until the solution becomes cloudy. Continue heating to redissolve the crystals, adding more acetone if necessary. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, washing with a cold 4:1 acetone/water mixture. Dry the crystals to obtain the final product.

-

Analysis: Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Amino Acid Catalysis

Certain chiral amino acids, such as L-arginine, have been found to catalyze the asymmetric Michael addition to form this compound. This method presents a green and readily available catalytic option.

Diagram 2: L-Arginine Catalyzed Synthesis of this compound

References

An In-depth Technical Guide to (R)-Warfarin: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to (R)-Warfarin. Warfarin is a widely used anticoagulant that exists as a racemic mixture of (R)- and (S)-enantiomers. While (S)-Warfarin is the more potent enantiomer, a thorough understanding of this compound is crucial for comprehending the complete pharmacological and metabolic profile of the drug.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Structure and Identification

This compound is a coumarin derivative with the IUPAC name (R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one.[1][2]

DOT Script for this compound Chemical Structure:

This compound Chemical Structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₆O₄ | [1] |

| Molecular Weight | 308.33 g/mol | |

| CAS Number | 5543-58-8 | |

| Appearance | Colorless, odorless, tasteless crystalline solid | [3] |

| Melting Point | 161-164 °C | [4] |

| Solubility | Practically insoluble in water. Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol. Freely soluble in alkaline aqueous solutions. | [3][4][5][6] |

| pKa | ~5.0 |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic peaks around 3200 cm⁻¹ (O-H stretch) and 1747 cm⁻¹ (C=O stretch). | [7] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR studies confirm the presence of both cyclic hemiketal diastereomers and an open-chain tautomer in solution, with the distribution being solvent-dependent. | [8] |

| Mass Spectrometry (MS) | The electron-impact (EI) mass spectrum shows characteristic fragmentation patterns. | [7] |

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound, like its S-enantiomer, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).

DOT Script for the Vitamin K Cycle and Warfarin's Mechanism of Action:

Vitamin K Cycle and Warfarin's Site of Action

By inhibiting VKORC1, this compound depletes the reduced form of vitamin K (vitamin K hydroquinone), which is a necessary cofactor for γ-glutamyl carboxylase. This leads to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade.

Experimental Protocols

Enantioselective Synthesis of this compound

A common method for the enantioselective synthesis of this compound involves an organocatalyzed Michael addition.

Experimental Workflow:

DOT Script for this compound Synthesis Workflow:

Workflow for the Enantioselective Synthesis of this compound

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 4-hydroxycoumarin, trans-4-phenyl-3-buten-2-one, (R,R)-1,2-diphenylethylenediamine (as the chiral catalyst), anhydrous tetrahydrofuran (THF), and acetic acid.[2][9]

-

Reaction: Allow the mixture to stir at room temperature for approximately one week.[2]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate eluent (e.g., pure chloroform).[9]

-

Work-up: Once the reaction is complete, remove the solvent and acetic acid, for instance, by rotary evaporation.[2][9]

-

Purification: Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of boiling acetone, then add boiling water dropwise until the solution becomes cloudy. Reheat to dissolve the crystals and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[2]

-

Isolation: Collect the crystalline product by vacuum filtration.[2]

-

Characterization: Dry the purified product and characterize it by determining its yield, melting point, and by using spectroscopic methods such as IR and NMR, and polarimetry to confirm the enantiomeric excess.[2][9]

Analysis of this compound in Human Plasma by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is commonly used for the quantitative analysis of this compound in biological matrices like human plasma.

Experimental Workflow:

DOT Script for HPLC Analysis Workflow:

Workflow for the HPLC Analysis of this compound in Human Plasma

Detailed Methodology:

-

Sample Preparation:

-

Collect venous blood samples in tubes containing an anticoagulant such as EDTA.[10]

-

Separate the plasma by centrifugation.[10]

-

Precipitate the plasma proteins by adding a solvent like acetonitrile.[10]

-

Centrifuge the mixture to pellet the precipitated proteins.[10]

-

Transfer the supernatant to HPLC vials for analysis.[10]

-

-

Chromatographic Conditions:

-

Column: A chiral column, such as a Chiralcel OD-RH column (e.g., 4.6 x 150 mm, 5 µm), is essential for separating the (R)- and (S)-enantiomers.[10]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 2) in an isocratic elution.[10]

-

Flow Rate: A flow rate of approximately 1 mL/min is commonly used.[10]

-

Column Temperature: Maintain the column at a constant temperature, for example, 45°C.[10]

-

Injection Volume: Inject a specific volume of the prepared sample, typically 20 µL.[10]

-

-

Detection:

-

Use a fluorescence detector with excitation and emission wavelengths optimized for Warfarin (e.g., excitation at 310 nm and emission at 350 nm).[10]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.

-

Metabolism of this compound

This compound is primarily metabolized in the liver by various cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at different positions of the molecule.

Key Metabolic Pathways:

-

CYP1A2 and CYP3A4 are the major enzymes responsible for the metabolism of this compound.

-

CYP2C19 also contributes to its metabolism.

-

The main metabolites of this compound are (R)-6-hydroxywarfarin, (R)-7-hydroxywarfarin, (R)-8-hydroxywarfarin, and (R)-10-hydroxywarfarin .[11]

Logical Relationship of this compound Metabolism:

DOT Script for this compound Metabolism:

Metabolic Pathways of this compound

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, mechanism of action, and key experimental protocols for this compound. The provided data, presented in structured tables and visualized through diagrams, offers a valuable resource for researchers and professionals in the field of drug development and pharmacology. A thorough understanding of the individual enantiomers of Warfarin is essential for optimizing its therapeutic use and minimizing adverse effects.

References

- 1. This compound | C19H16O4 | CID 54684598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Warfarin - Sciencemadness Wiki [sciencemadness.org]

- 4. chembk.com [chembk.com]

- 5. Warfarin | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Warfarin (HSG 96, 1995) [inchem.org]

- 7. characterisation [ch.ic.ac.uk]

- 8. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drnerz.com [drnerz.com]

- 10. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Warfarin: An In-Depth Technical Guide to its Enantiomer-Specific Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of (R)- and (S)-enantiomers. While both enantiomers contribute to the anticoagulant effect, they exhibit significant differences in their pharmacodynamic potency and pharmacokinetic profiles. The (S)-enantiomer is 3 to 5 times more potent in its primary mechanism of action: the inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This technical guide provides a detailed examination of the enantiomer-specific mechanism of action of (R)-warfarin, focusing on its distinct metabolic pathways, pharmacokinetic parameters, and contribution to the overall therapeutic effect of racemic warfarin. Understanding these differences is critical for predicting drug-drug interactions, interpreting patient variability in response, and developing more targeted anticoagulant therapies.

Core Mechanism of Action: Inhibition of VKORC1

Both (R)- and (S)-warfarin exert their anticoagulant effect by competitively inhibiting VKORC1, a critical enzyme in the vitamin K cycle.[1][2] VKORC1 is responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone. The latter is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[3] By inhibiting VKORC1, warfarin depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, inactive coagulation factors, thereby impairing the coagulation cascade.

While both enantiomers target VKORC1, (S)-warfarin demonstrates significantly higher potency. The S-enantiomer is reported to be 2 to 5 times more active in inhibiting vitamin K-dependent coagulation factor synthesis.[3][4]

Quantitative Comparison of VKORC1 Inhibition

| Enantiomer | Relative Potency in VKORC1 Inhibition |

| (S)-Warfarin | 3-5 times more potent than this compound |

| This compound | Less potent than (S)-Warfarin |

Enantiomer-Specific Metabolism: The Key Differentiator

The most significant distinction between (R)- and (S)-warfarin lies in their metabolic pathways, which are mediated by different cytochrome P450 (CYP) isoenzymes. This differential metabolism is a primary driver of the distinct pharmacokinetic profiles and the susceptibility of each enantiomer to drug-drug interactions.

This compound is primarily metabolized by CYP1A2 to 6- and 8-hydroxywarfarin, and by CYP3A4 to 10-hydroxywarfarin.[5] Carbonyl reductases also contribute to its metabolism, forming diastereoisomeric alcohols. In contrast, (S)-warfarin is predominantly metabolized by CYP2C9 to 7-hydroxywarfarin.[5]

This metabolic divergence has profound clinical implications. Co-administration of drugs that inhibit or induce CYP1A2 or CYP3A4 will primarily affect the clearance of this compound, while drugs targeting CYP2C9 will predominantly impact the more potent (S)-enantiomer.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound differ from those of (S)-warfarin, primarily due to their distinct metabolic clearance pathways.

Comparative Pharmacokinetic Parameters

| Parameter | This compound | (S)-Warfarin | Reference(s) |

| Clearance (CL) | 0.125 L/h (95% CI: 0.115, 0.135) | 0.144 L/h (95% CI: 0.131, 0.157) | [6][7] |

| Volume of Distribution (Vd) | 10.9 L (95% CI: 8.63, 13.2) | 16.6 L (95% CI: 13.5, 19.7) | [6][7] |

| Half-life (t½) | Longer than (S)-warfarin (approx. 37-89 h) | Shorter than this compound (approx. 21-43 h) | [8] |

Note: These values are representative and can be influenced by genetic factors (e.g., CYP polymorphisms), age, and body weight.

Downstream Signaling and Other Potential Mechanisms

The primary and well-established mechanism of action for both warfarin enantiomers is the inhibition of VKORC1 and the subsequent disruption of the coagulation cascade. The concept of a complex downstream signaling pathway in the traditional sense is not characteristic of warfarin's action. The effect is a direct consequence of enzyme inhibition leading to a functional deficiency of clotting factors.

However, some studies have suggested that warfarin may have effects beyond coagulation, including influences on inflammatory signaling. Research has indicated that warfarin can inhibit the production of interleukin-6 (IL-6) and the phosphorylation of I-κB, a key step in the NF-κB signaling pathway.[9] It is currently unclear if these effects are enantiomer-specific. These findings suggest that warfarin may possess anti-inflammatory properties, although the clinical significance of this is yet to be fully elucidated.

Experimental Protocols

In Vitro VKORC1 Inhibition Assay

This protocol is adapted from methods described for determining warfarin's inhibitory effects on VKORC1.[10]

-

Preparation of Microsomes:

-

Obtain human liver microsomes expressing VKORC1.

-

Resuspend microsomes in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing a reducing agent such as dithiothreitol (DTT).

-

Add varying concentrations of this compound or (S)-warfarin.

-

Initiate the reaction by adding the substrate, vitamin K 2,3-epoxide.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., a mixture of methanol and acetic acid).

-

Analyze the formation of the product, vitamin K quinone, using reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

-

-

Data Analysis:

-

Calculate the rate of vitamin K quinone formation for each warfarin concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.

-

Cytochrome P450 Metabolism Assay

This protocol outlines a general method for assessing the metabolism of warfarin enantiomers by specific CYP enzymes using HPLC.[8]

-

Reaction Mixture Preparation:

-

In a reaction vessel, combine a source of CYP enzymes (e.g., recombinant human CYP1A2, CYP3A4, or CYP2C9), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Substrate Addition:

-

Add this compound or (S)-warfarin to the reaction mixture.

-

-

Incubation:

-

Incubate the mixture at 37°C for a defined period, allowing for metabolic conversion.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

-

Sample Preparation:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample onto a chiral HPLC column capable of separating the warfarin enantiomers and their metabolites.

-

Use an appropriate mobile phase and detection method (e.g., UV or fluorescence) to quantify the parent compound and its hydroxylated metabolites.

-

Cell-Based Functional Assay

This protocol is based on cell-based assays designed to measure the functional consequences of VKORC1 inhibition.

-

Cell Culture:

-

Use a suitable human cell line (e.g., HEK293 cells) that has been engineered to express a vitamin K-dependent reporter protein (e.g., a modified Factor IX).

-

-

Treatment:

-

Culture the cells in the presence of varying concentrations of this compound or (S)-warfarin and a source of vitamin K (e.g., vitamin K epoxide).

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for the synthesis and secretion of the reporter protein.

-

-

Sample Collection:

-

Collect the cell culture medium containing the secreted reporter protein.

-

-

Analysis of Reporter Protein Carboxylation:

-

Quantify the extent of gamma-carboxylation of the reporter protein using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the carboxylated form of the protein.

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of reporter protein carboxylation for each warfarin enantiomer to assess their relative functional potency.

-

Visualizations

Figure 1. Mechanism of action of Warfarin enantiomers on the Vitamin K cycle.

Figure 2. Differential metabolic pathways of (R)- and (S)-Warfarin.

Figure 3. General experimental workflow for differentiating warfarin enantiomer activity.

Conclusion

The mechanism of action of this compound, while targeting the same enzyme as its more potent (S)-enantiomer, is distinguished by a significantly different pharmacokinetic profile. The primary determinants of this compound's clinical behavior are its metabolism by CYP1A2 and CYP3A4, leading to a longer half-life and different drug-drug interaction liabilities compared to (S)-warfarin. Although less potent, this compound contributes to the overall anticoagulant effect of the racemic mixture and its disposition is a key factor in the interindividual variability of warfarin response. A thorough understanding of these enantiomer-specific properties is essential for optimizing anticoagulant therapy and for the development of safer and more effective antithrombotic agents.

References

- 1. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. R- and S-Warfarin inhibition of vitamin K and vitamin K 2,3-epoxide reductase activities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi patients [frontiersin.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Stabilization of warfarin-binding pocket of VKORC1 and VKORL1 by a peripheral region determines their different sensitivity to warfarin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

(R)-Warfarin In Vitro Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic pathways of (R)-warfarin, the less potent enantiomer of the widely used anticoagulant, warfarin. Understanding these pathways is crucial for predicting drug-drug interactions, interpreting patient variability in response, and advancing the development of safer anticoagulation therapies. This document details the key enzymes involved, the resulting metabolites, quantitative kinetic data, and the experimental protocols used to elucidate these pathways.

Core Metabolic Pathways of this compound

This compound undergoes extensive in vitro metabolism primarily through oxidation by cytochrome P450 (CYP) enzymes and, to a lesser extent, reduction by cytosolic reductases. The main oxidative pathways involve hydroxylation at various positions on the warfarin molecule, leading to the formation of several key metabolites.

The primary CYP enzymes responsible for the metabolism of this compound are CYP1A2, CYP2C19, and CYP3A4 .[1][2][3] These enzymes exhibit regioselectivity, leading to the formation of distinct hydroxywarfarin metabolites. Additionally, cytosolic reductases contribute to the formation of (R,S)-warfarin alcohol.[2][4]

The major in vitro metabolic pathways of this compound are:

-

6-hydroxylation to form (R)-6-hydroxywarfarin, primarily mediated by CYP1A2 and CYP2C19.[1][2][5]

-

7-hydroxylation to form (R)-7-hydroxywarfarin, with contributions from CYP2C19.[1]

-

8-hydroxylation to form (R)-8-hydroxywarfarin, catalyzed by CYP1A2 and CYP2C19.[1][2][5][6] (R)-8-hydroxywarfarin is considered a potential biomarker for CYP2C19 activity.[1][7]

-

10-hydroxylation to form (R)-10-hydroxywarfarin, a major metabolic pathway predominantly catalyzed by CYP3A4.[2][8][9]

-

4'-hydroxylation to form (R)-4'-hydroxywarfarin, which is generally a minor metabolite formed by multiple P450s, including CYP2C19.[1]

-

Reduction to form diastereoisomeric warfarin alcohols, mediated by cytosolic reductases such as carbonyl reductase-1 and aldo-keto reductase-1C3.[2][4]

Quantitative Analysis of this compound Metabolism

The following tables summarize the available quantitative data for the in vitro metabolism of this compound by various enzyme systems. These kinetic parameters, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are essential for comparing the efficiency of different metabolic pathways.

Table 1: Kinetic Parameters for this compound Metabolism by Recombinant Human CYP Enzymes

| Enzyme | Metabolite | Km (µM) | Vmax (nmol/min/nmol P450) | Vmax/Km (µL/min/nmol P450) | Reference |

| CYP1A2 | (R)-6-hydroxywarfarin | 1600 | - | - | [5] |

| CYP1A2 | (R)-8-hydroxywarfarin | 1400 | - | - | [5] |

| CYP2C19 | (R)-6-hydroxywarfarin | 17 ± 2 | 0.12 ± 0.003 | 7.1 | [1] |

| CYP2C19 | (R)-7-hydroxywarfarin | 21 ± 3 | 0.20 ± 0.007 | 9.5 | [1] |

| CYP2C19 | (R)-8-hydroxywarfarin | 18 ± 3 | 0.12 ± 0.004 | 6.7 | [1] |

| CYP2C19 | (R)-4'-hydroxywarfarin | 41 ± 10 | 0.11 ± 0.006 | 2.7 | [1] |

| CYP3A4 | (R)-10-hydroxywarfarin | ~30 | - | - | [1] |

"-" indicates data not available in the cited sources.

Table 2: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

| Metabolite | Apparent Km (µM) | Reference |

| (R)-8-hydroxywarfarin (High-affinity component) | 330 | [6] |

| (R)-8-hydroxywarfarin (Low-affinity component) | ~1500 | [6] |

| Hydroxywarfarins (Low-affinity subset) | >200 | [10] |

Table 3: Kinetic Parameters for this compound Reduction by Human Liver Cytosol

| Metabolite | Vmax (pmol/mg/min) | Km (mM) | Reference |

| (9R,11S)-Warfarin Alcohol | 150 | 0.67 | [4] |

Experimental Protocols

The following sections outline the generalized methodologies employed in the in vitro studies of this compound metabolism.

Metabolism Studies using Recombinant Human CYP Enzymes

These experiments are designed to determine the kinetic parameters of this compound metabolism by individual CYP isoforms.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP3A4)

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture is prepared in potassium phosphate buffer containing the recombinant CYP enzyme and varying concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[7][11]

-

Incubation: The reaction is allowed to proceed at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring that the metabolite formation is linear with respect to time and protein concentration.[11]

-

Reaction Termination: The reaction is stopped by adding a quenching solvent, typically cold acetonitrile, which also serves to precipitate the protein.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is collected for analysis.

-

Analytical Quantification: The formation of hydroxywarfarin metabolites is quantified using a validated analytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[11]

-

Data Analysis: The reaction velocities are plotted against the substrate concentrations. The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[11]

Metabolism Studies using Human Liver Microsomes

These studies provide insights into the overall hepatic metabolism of this compound, reflecting the contributions of multiple enzymes present in the liver.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

NADPH-regenerating system

-

Acetonitrile

-

Internal standard

Procedure:

-

Incubation Mixture Preparation: An incubation mixture is prepared containing HLMs, potassium phosphate buffer, and a range of this compound concentrations.

-

Pre-incubation: The mixture is pre-warmed to 37°C.

-

Reaction Initiation: The reaction is started by adding the NADPH-regenerating system.

-

Incubation: The mixture is incubated at 37°C for a specified duration, ensuring linear reaction kinetics.

-

Reaction Termination: The reaction is stopped with cold acetonitrile.

-

Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.

-

Analytical Quantification: Metabolite concentrations are determined by HPLC-MS/MS.

-

Data Analysis: Apparent Km and Vmax values are calculated from the substrate-velocity data.

Reductive Metabolism Studies using Human Liver Cytosol

These experiments focus on the non-P450 mediated reduction of this compound.

Materials:

-

Pooled human liver cytosol

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Acetonitrile

-

Internal standard

Procedure:

-

Incubation Mixture Preparation: A reaction mixture is prepared with human liver cytosol, buffer, and various concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is quenched with cold acetonitrile.

-

Sample Processing: Samples are centrifuged, and the supernatant is analyzed.

-

Analytical Quantification: The formation of warfarin alcohols is quantified by a suitable analytical method.

-

Data Analysis: Kinetic parameters are determined as described previously.

Visualizations of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways of this compound and a generalized experimental workflow for in vitro metabolism studies.

Caption: Oxidative and reductive in vitro metabolic pathways of this compound.

Caption: Generalized workflow for in vitro this compound metabolism studies.

Conclusion

The in vitro metabolism of this compound is a complex process involving multiple CYP450 enzymes and cytosolic reductases, leading to a variety of metabolites. CYP1A2, CYP2C19, and CYP3A4 are the key players in its oxidative clearance, with each enzyme demonstrating distinct regioselectivity. The quantitative data presented in this guide highlight the different efficiencies of these pathways. The provided experimental protocols offer a foundational understanding of the methodologies used to study these biotransformations. A thorough understanding of these in vitro pathways is fundamental for researchers and drug development professionals working to improve the safety and efficacy of anticoagulant therapies.

References

- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical synthesis, absolute configuration, and stereochemistry of formation of 10-hydroxywarfarin: a major oxidative metabolite of (+)-(R)-warfarin from hepatic microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of warfarin hydroxylation catalyzed by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

(R)-Warfarin's Interaction with Vitamin K Epoxide Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the (R)-enantiomer of warfarin and its molecular target, Vitamin K Epoxide Reductase (VKOR). Warfarin, a widely prescribed oral anticoagulant, is administered as a racemic mixture of (R)- and (S)-warfarin.[1] The (S)-enantiomer is known to be 2 to 5 times more potent in its anticoagulant effect than the (R)-enantiomer.[2] This document will delve into the mechanism of action, quantitative kinetic data, detailed experimental protocols, and the broader signaling context of this crucial drug-enzyme interaction.

Mechanism of Action

Warfarin exerts its anticoagulant effect by inhibiting Vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle.[1] This cycle is essential for the post-translational modification of several blood coagulation factors (Factors II, VII, IX, and X) and anticoagulant proteins C and S.[1]

The key steps of the vitamin K cycle and the inhibitory action of warfarin are as follows:

-

Reduction of Vitamin K: Dietary vitamin K (quinone) is reduced to its active form, vitamin K hydroquinone (KH₂), by a reductase enzyme.

-

Carboxylation of Glutamate Residues: Gamma-glutamyl carboxylase (GGCX) utilizes vitamin K hydroquinone as a cofactor to convert glutamate (Glu) residues on vitamin K-dependent proteins into gamma-carboxyglutamate (Gla) residues. This carboxylation is essential for the biological activity of these proteins.

-

Oxidation of Vitamin K Hydroquinone: In the process of carboxylation, vitamin K hydroquinone is oxidized to vitamin K epoxide.

-

Recycling of Vitamin K Epoxide: VKORC1 catalyzes the reduction of vitamin K epoxide back to vitamin K quinone, which can then be further reduced to the active hydroquinone form, thus completing the cycle.[1]

Warfarin, acting as a competitive and tight-binding inhibitor of VKORC1, disrupts this recycling process.[3][4] By blocking the regeneration of vitamin K hydroquinone, warfarin leads to a depletion of the active form of vitamin K. This, in turn, results in the production of under-carboxylated and therefore inactive coagulation factors, leading to a decrease in blood coagulability.

Quantitative Data on (R)-Warfarin Inhibition

While it is well-established that this compound is a less potent inhibitor of VKORC1 compared to (S)-warfarin, specific inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values for the (R)-enantiomer are not as extensively reported in the literature as for the racemic mixture or the (S)-enantiomer. The majority of in vitro studies have focused on racemic warfarin, reflecting its clinical use.

The potency of warfarin is significantly influenced by the in vitro assay conditions, particularly the choice of reducing agent. Historically, dithiothreitol (DTT) was used, but it is now understood that glutathione (GSH) more accurately reflects the physiological conditions in the endoplasmic reticulum where VKORC1 resides.[5] Assays using GSH show a much higher sensitivity of VKORC1 to warfarin inhibition.[5]

Table 1: In Vitro Inhibition of VKORC1 by Warfarin

| Inhibitor | Assay Type | Reductant | IC50 / Ki | Species | Reference |

| (S)-Warfarin | In vivo (rat) | - | 2-5 times more potent than this compound | Rat | [2] |

| Racemic Warfarin | Microsomal | GSH | Ki ~20 nM | Not Specified | [5] |

| Racemic Warfarin | Microsomal | DTT | IC50 in µM range | Not Specified | [6] |

| Racemic Warfarin | Cell-based | - | IC50 in nM range | Human | [6] |

Experimental Protocols

In Vitro Microsomal VKORC1 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on VKORC1 activity in a microsomal preparation using a physiologically relevant reductant.

Materials:

-

Liver microsomes containing VKORC1

-

This compound stock solution (in DMSO or ethanol)

-

Vitamin K epoxide (substrate)

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., 100 mM HEPES or Tris-HCl, pH 7.4, containing 150 mM KCl)

-

Quenching solution (e.g., isopropanol/hexane mixture)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Microsome Preparation: Isolate liver microsomes from a suitable source (e.g., human, rat) using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the liver microsomes with varying concentrations of this compound for a defined period (e.g., 30 minutes) on ice. Include a vehicle control (DMSO or ethanol).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the reaction buffer containing GSH and vitamin K epoxide to the pre-incubated microsome-inhibitor mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic (hexane) phase containing the vitamin K and vitamin K epoxide.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase. Analyze the sample by HPLC to quantify the amount of vitamin K produced.

-

Data Analysis: Calculate the percentage of VKORC1 inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

Cell-Based VKORC1 Inhibition Assay

This protocol outlines a cell-based assay to assess the inhibition of VKORC1 by this compound in a more physiologically relevant context.

Materials:

-

HEK293 cells stably expressing a vitamin K-dependent reporter protein (e.g., Factor IX)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution

-

Vitamin K epoxide

-

ELISA kit for the detection of the carboxylated reporter protein

Procedure:

-

Cell Seeding: Seed the HEK293 reporter cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.

-

Substrate Addition: Add vitamin K epoxide to the culture medium to initiate the carboxylation of the reporter protein.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for reporter protein expression, carboxylation, and secretion into the medium.

-

Sample Collection: Collect the cell culture supernatant containing the secreted reporter protein.

-

ELISA Analysis: Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA.

-

Data Analysis: Calculate the percentage of inhibition of carboxylation for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

Signaling Pathway

Caption: The Vitamin K Cycle and the inhibitory action of Warfarin on VKORC1.

Experimental Workflow

Caption: Workflow for in vitro and cell-based VKORC1 inhibition assays.

References

- 1. Stabilization of warfarin-binding pocket of VKORC1 and VKORL1 by a peripheral region determines their different sensitivity to warfarin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. R- and S-Warfarin inhibition of vitamin K and vitamin K 2,3-epoxide reductase activities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Warfarin Metabolism by Cytochrome P450 Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of (R)-warfarin mediated by cytochrome P450 (CYP) enzymes. Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of (R)- and (S)-enantiomers. While the (S)-enantiomer is more potent, the metabolism of this compound is crucial for understanding the overall pharmacokinetic profile and potential drug-drug interactions of racemic warfarin. This document details the key CYP enzymes involved, the resulting metabolites, quantitative kinetic data, and standardized experimental protocols for studying this compound metabolism.

Introduction

Warfarin therapy requires careful management due to its narrow therapeutic index and high inter-individual variability in patient response.[1] A significant portion of this variability is attributed to the metabolism of its enantiomers by the cytochrome P450 system.[2][3] The (R)-enantiomer is primarily metabolized by CYP1A2, CYP2C19, and CYP3A4, with minor contributions from other isoforms.[2][4][5] This process, mainly occurring in the liver, involves hydroxylation at various positions on the warfarin molecule, leading to the formation of less active or inactive metabolites that are subsequently eliminated.[3][6] Understanding the specifics of this compound metabolism is essential for predicting drug interactions and for the development of safer and more effective anticoagulant therapies.

Metabolic Pathways of this compound

The oxidative metabolism of this compound is a complex process involving multiple CYP450 enzymes, each exhibiting regioselectivity for different positions on the molecule. The primary metabolites are hydroxylated forms of this compound, including 6-, 7-, 8-, 10-, and 4'-hydroxywarfarin.[1][4]

The following diagram illustrates the primary metabolic pathways for this compound:

Metabolic pathways of this compound by CYP enzymes.

Key enzymes and their major products include:

-

CYP1A2 : Primarily responsible for the formation of (R)-6-hydroxywarfarin and (R)-8-hydroxywarfarin.[2][7]

-

CYP2C19 : Contributes to the formation of (R)-6-, (R)-7-, and (R)-8-hydroxywarfarin.[1] The formation of (R)-8-hydroxywarfarin is considered a potential biomarker for CYP2C19 activity.[1]

-

CYP3A4 : The main enzyme involved in the formation of (R)-10-hydroxywarfarin, a major metabolite found in clinical samples.[2][8] It also contributes to the formation of (R)-4'-hydroxywarfarin.[9][10]

-

Other CYPs : CYP2C8 and CYP2C18 also play a role, particularly in the formation of (R)-4'- and (R)-7-hydroxywarfarin.[4][5][11]

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data for the metabolism of this compound by key cytochrome P450 enzymes. These kinetic parameters are essential for building predictive models of drug metabolism and for assessing the potential for drug-drug interactions.

Table 1: Kinetic Parameters of this compound Metabolism by Recombinant CYP Enzymes

| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/nmol CYP) | Vmax/Km (μL/min/nmol CYP) | Reference(s) |

| CYP1A2 | (R)-6-hydroxywarfarin | ~1400 | - | - | [7] |

| (R)-8-hydroxywarfarin | ~1200 | - | - | [7] | |

| CYP2C19 | (R)-6-hydroxywarfarin | 21 ± 5 | 0.041 ± 0.003 | 1.95 | [1] |

| (R)-7-hydroxywarfarin | 23 ± 6 | 0.027 ± 0.002 | 1.17 | [1] | |

| (R)-8-hydroxywarfarin | 19 ± 5 | 0.011 ± 0.001 | 0.58 | [1] | |

| (R)-4'-hydroxywarfarin | 17 ± 6 | 0.002 ± 0.000 | 0.12 | [1] | |

| CYP3A4 | (R)-10-hydroxywarfarin | 166 ± 12 | 713 ± 14 | 4.30 | [12] |

| ~30 | - | - | [1][8] |

Note: Data presented as mean ± standard deviation where available. Some values are approximations from the literature.

Table 2: Formation Rates of this compound Metabolites in Human Liver Microsomes

| Metabolite | Rate Range (nmol/min/mg protein) | Median Rate (nmol/min/mg protein) | Reference(s) |

| (R)-6-hydroxywarfarin | 0.028 - 0.067 | 0.041 | [1] |

| (R)-7-hydroxywarfarin | 0.016 - 0.057 | 0.033 | [1] |

| (R)-8-hydroxywarfarin | 0.0053 - 0.023 | 0.0096 | [1] |

| (R)-10-hydroxywarfarin | 0.055 - 0.19 | 0.13 | [1] |

| (R)-4'-hydroxywarfarin | 0.028 - 0.057 | 0.042 | [1] |

Experimental Protocols

This section outlines a generalized protocol for an in vitro experiment to assess the metabolism of this compound using human liver microsomes or recombinant CYP enzymes.

Materials and Reagents

-

This compound

-

Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP3A4)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Stopping solution (e.g., ice-cold acetonitrile or perchloric acid)

-

Internal standard for analytical quantification (e.g., 7-hydroxycoumarin or a deuterated warfarin analog)

-

HPLC or LC-MS/MS system for analysis

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro this compound metabolism assay.

Workflow for in vitro this compound metabolism assay.

Detailed Incubation Procedure

-

Prepare Incubation Mixture : In a microcentrifuge tube, combine the buffer, HLM or recombinant CYP enzyme, and this compound at the desired concentrations.

-

Pre-incubation : Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate Reaction : Start the metabolic reaction by adding the NADPH regenerating system.[13]

-

Incubation : Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.[13]

-

Terminate Reaction : Stop the reaction by adding an equal volume of a stopping solution, such as ice-cold acetonitrile containing an internal standard.[4]

-

Sample Processing : Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.

-

Analytical Quantification : Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and quantify the formation of hydroxywarfarin metabolites.[14][15] Chiral chromatography may be necessary to separate enantiomers.[15]

Conclusion

The metabolism of this compound is a multifaceted process primarily driven by CYP1A2, CYP2C19, and CYP3A4. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers in pharmacology and drug development. A thorough understanding of these metabolic pathways is critical for the preclinical assessment of new chemical entities that may be co-administered with warfarin and for the continued development of personalized medicine approaches to anticoagulant therapy. Further research into the genetic polymorphisms of these CYP enzymes will continue to refine our ability to predict individual patient responses to warfarin.

References

- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessing Cytochrome P450 and UDP-Glucuronosyltransferase Contributions to Warfarin Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. Contribution of three CYP3A isoforms to metabolism of R- and S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of Three CYP3A Isoforms to Metabolism of R- and S-Wa...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic study of cytochrome P450 3A4 activity on warfarin by capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

(R)-Warfarin pharmacokinetic and pharmacodynamic properties

(R)-Warfarin: A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties

Introduction

Warfarin is a widely prescribed oral anticoagulant used for the prevention and treatment of thromboembolic events.[1] It is administered as a racemic mixture of two enantiomers: (S)-warfarin and this compound.[1][2][3] While the (S)-enantiomer is 3 to 5 times more potent in its anticoagulant effect, this compound still contributes to the overall therapeutic and toxic effects of racemic warfarin.[1][2] A thorough understanding of the distinct pharmacokinetic and pharmacodynamic properties of this compound is crucial for optimizing therapy, predicting drug-drug interactions, and interpreting patient variability in response. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics of this compound

The disposition of this compound in the body is governed by its absorption, distribution, metabolism, and elimination.

Absorption: Following oral administration, warfarin is rapidly and completely absorbed.[2]

Distribution: Warfarin has a relatively small volume of distribution and is highly bound to plasma proteins (approximately 99%), primarily albumin.[2]

Metabolism: The metabolism of this compound is more complex than that of (S)-warfarin and involves multiple cytochrome P450 (CYP) enzymes. The primary routes of metabolism are hydroxylation and reduction.

-

Oxidative Metabolism: this compound is metabolized by several CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4, with CYP2C9 playing a minor role.[1][4][5] These enzymes produce various hydroxylated metabolites, such as R-6-, R-7-, R-8-, R-10-, and R-4'-hydroxywarfarin.[4] CYP1A2 and CYP2C19 are involved in the formation of R-6-, R-7-, and R-8-hydroxywarfarin, while CYP3A4 is primarily responsible for producing R-10-hydroxywarfarin.[4][6]

-

Reductive Metabolism: this compound can also undergo reduction to form warfarin alcohols.[7] Human cytosolic reductases metabolize this compound more efficiently than (S)-warfarin.[7]

Elimination: The metabolites of warfarin are primarily eliminated through glomerular filtration in the kidneys.[2]

Quantitative Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters for this compound.

| Parameter | Value | Conditions | Reference |

| Clearance (CL) | 0.125 L/h | In a 70 kg individual with wild-type CYP2C19 and CYP3A4 genotypes. | [8][9] |

| Volume of Distribution (Vd) | 10.9 L | In a 70 kg individual. | [8][9] |

| Protein Binding | ~99% | [2] |

Pharmacodynamics of this compound

Mechanism of Action: Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[2][10] This inhibition disrupts the vitamin K cycle, leading to the depletion of the reduced form of vitamin K (vitamin K hydroquinone).[10][11] Vitamin K hydroquinone is an essential cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[2][10][11] By reducing the synthesis of these active clotting factors, warfarin decreases the ability of the blood to clot.[2][11][12] (S)-warfarin is a more potent inhibitor of VKORC1 than this compound.[1]

Pharmacodynamic Response: The anticoagulant effect of warfarin is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[3][10] An INR of approximately 1 (range: 0.8–1.1) is considered normal in healthy individuals.[10] The therapeutic range for warfarin therapy is determined by the clinical indication.

Quantitative Pharmacodynamic Parameters of this compound

The following table presents quantitative data on the pharmacodynamic response to this compound.

| Parameter | Value | Conditions | Reference |

| Area under the PT–time curve from 0 to 168 h (AUCPT) | 3550 s·h | Following a single 80 mg dose of this compound. | [13] |

Experimental Protocols

Pharmacokinetic Analysis: Quantification of this compound in Plasma

A prevalent method for quantifying (R)- and (S)-warfarin in plasma is High-Performance Liquid Chromatography (HPLC).[8][14][15][16][17][18]

-

Objective: To determine the plasma concentrations of this compound over time.

-

Methodology:

-

Blood Sample Collection: Venous blood is collected into tubes containing an anticoagulant such as EDTA.[14][15]

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.[3][15]

-

Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile.[14][16] The resulting supernatant is collected for analysis.

-

Chromatographic Separation: The enantiomers are separated using a chiral stationary phase column (e.g., Chiralcel OD-RH).[14][18] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and a buffer.[14][18]

-

Detection: A fluorescence detector is frequently employed for sensitive detection of the warfarin enantiomers.[14][18]

-

Quantification: Standard calibration curves are generated using known concentrations of (R)- and (S)-warfarin to quantify the enantiomers in the plasma samples.[17]

-

Pharmacodynamic Assessment: Prothrombin Time (PT) and International Normalized Ratio (INR) Monitoring

The anticoagulant effect of warfarin is assessed by measuring the PT and reporting it as the INR.[3]

-

Objective: To measure the time it takes for a patient's blood to clot and to standardize this measurement.[3]

-

Methodology:

-

Blood Sample Collection: A blood sample is collected into a tube containing citrate to prevent premature clotting.[3]

-

Plasma Separation: The blood is centrifuged to obtain plasma.[3]

-

PT Assay: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample.[3] The time it takes for the plasma to clot is then measured.

-

INR Calculation: The patient's PT is divided by a standard PT value, and this ratio is raised to the power of the International Sensitivity Index (ISI) of the thromboplastin reagent to calculate the INR.

-

Visualizations

Caption: Metabolic pathways of this compound.

Caption: Mechanism of this compound action on the Vitamin K cycle.

Caption: Experimental workflow for a pharmacokinetic study of this compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Warfarin - Wikipedia [en.wikipedia.org]

- 12. Warfarin Mechanism of Action - Video | Study.com [study.com]

- 13. The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bevital.no [bevital.no]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (R)-Warfarin from 4-Hydroxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the asymmetric synthesis of (R)-Warfarin, a crucial enantiomer of the widely used anticoagulant, starting from 4-hydroxycoumarin. The core of this synthesis lies in the organocatalytic Michael addition of 4-hydroxycoumarin to benzalacetone. This document details the reaction mechanisms, presents quantitative data for various catalytic systems, and provides explicit experimental protocols.

Introduction

Warfarin is a cornerstone anticoagulant medication, prescribed as a racemic mixture of its (R) and (S) enantiomers. However, the (S)-enantiomer is known to be significantly more potent than the (R)-enantiomer. The ability to synthesize specific enantiomers is therefore of high pharmacological interest for developing drugs with improved therapeutic indices. This guide focuses on the enantioselective synthesis of this compound, primarily through the use of chiral organocatalysts in a Michael addition reaction. The general reaction scheme is presented below.

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Catalytic Systems and Performance

The key to the enantioselective synthesis of this compound is the choice of a suitable chiral catalyst. Organocatalysis has emerged as a powerful tool for this transformation, offering high yields and enantioselectivities. Below is a summary of the performance of various catalytic systems.

Table 1: Performance of Chiral Organocatalysts in the Synthesis of this compound

| Catalyst | Solvent | Additive | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (R,R)-1,2-Diphenylethylenediamine (DPEN) | THF | Acetic Acid | 40-95 | 80-100 | [1] |

| (R,R)-DPEN with LiClO4 | Not Specified | LiClO4 | - | up to 94 | [2] |

| (ent)-7a (C2-symmetric squaramide-based primary diamine) | CH2Cl2 | Acetic Acid | 94 | 94 (R) | [3] |

| Primary amine-phosphinamide bifunctional catalysts | Not Specified | - | up to 99 | up to 99 | [4][5] |

| (R,R)-C8 (amine-squaramide) | 2-MeTHF | - | - | >99 | [2] |

Note: Yields and enantiomeric excess can vary based on specific reaction conditions such as temperature, reaction time, and concentration.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis of this compound using (R,R)-1,2-Diphenylethylenediamine (DPEN)

This protocol is adapted from a microscale green chemistry experiment.[6]

Materials:

-

4-Hydroxycoumarin (16 mg, 0.10 mmol)

-

trans-4-Phenyl-3-buten-2-one (benzalacetone) (15 mg, 0.11 mmol)

-

(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN) (2.1 mg, 0.010 mmol)

-

Anhydrous Tetrahydrofuran (THF) (0.2 mL)

-

Acetic Acid (57 µL, 1.0 mmol)

Procedure:

-

To a 2-dram vial, add 4-hydroxycoumarin, trans-4-phenyl-3-buten-2-one, and (R,R)-DPEN.

-

Add anhydrous THF and acetic acid to the vial.

-

Swirl the vial to ensure all solids are dissolved.

-

Allow the reaction mixture to stand at room temperature for one week. The color of the solution should change from peach/pink to clear yellow.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Purification of this compound by Recrystallization

-

After the reaction is complete, remove the solvent and acetic acid from the reaction vial using a rotary evaporator or a stream of inert gas.

-

Dissolve the resulting residue in a minimal amount of boiling acetone.

-

Add boiling water dropwise until the solution becomes cloudy.

-

If necessary, add a small amount of boiling acetone to redissolve any precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold 4:1 acetone/water mixture.

-

Allow the crystals to air-dry completely.

Purification of Warfarin Acid[7]

For crude warfarin acid, the following purification procedure can be employed:

-

Suspend the crude warfarin acid in a water-immiscible solvent.

-

Extract the acid into an aqueous solution of a dilute base (e.g., NaOH).

-

Separate the aqueous phase and filter it.

-

Dilute the aqueous solution with a lower alkyl alcohol (e.g., methanol).

-

Acidify the solution to a pH of approximately 2 to 5 with a suitable acid (e.g., HCl, H2SO4).

-

Stir the resulting suspension at a temperature between 20°C and 60°C.

-

Cool the suspension to below room temperature to complete precipitation.

-

Filter the pure warfarin acid and dry.

Characterization

-

Thin-Layer Chromatography (TLC): Use silica gel plates with dichloromethane as the eluent. Visualize the spots under UV light and/or by staining with an appropriate agent like anisaldehyde.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the product can be confirmed by 1H and 13C NMR spectroscopy.

-

Polarimetry: Determine the enantiomeric excess of the product by measuring the specific rotation of a solution of the synthesized this compound and comparing it to the literature value for the pure enantiomer.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a precise method to determine the enantiomeric excess.[7][8]

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The asymmetric Michael addition is catalyzed by the chiral primary diamine, (R,R)-DPEN. The proposed mechanism involves the formation of an enamine intermediate between the catalyst and benzalacetone, which is then attacked by 4-hydroxycoumarin. The stereochemistry of the catalyst directs the attack to favor the formation of the (R)-enantiomer.

Caption: Proposed catalytic cycle for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The asymmetric synthesis of this compound from 4-hydroxycoumarin via an organocatalytic Michael addition is a robust and efficient method. The use of chiral catalysts, particularly primary diamines and their derivatives, allows for high yields and excellent enantioselectivity. The experimental procedures outlined in this guide are reproducible and can be adapted for various research and development purposes. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to even more efficient and greener synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Highly enantioselective synthesis of warfarin and its analogs catalysed by primary amine-phosphinamide bifunctional catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Highly enantioselective synthesis of warfarin and its analogs catalysed by primary amine-phosphinamide bifunctional catalysts. | Semantic Scholar [semanticscholar.org]

- 6. drnerz.com [drnerz.com]

- 7. researchgate.net [researchgate.net]

- 8. New high-performance liquid chromatography method for the determination of this compound and (S)-warfarin using chiral separation on a glycopeptide-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Synthesis of (R)-Warfarin: A Technical Guide for Research Professionals

Introduction: Warfarin, a widely prescribed anticoagulant, exists as a racemic mixture of (R) and (S) enantiomers. The (S)-enantiomer is known to be significantly more potent in its anticoagulant activity than the (R)-enantiomer.[1][2] Consequently, the ability to synthesize the individual enantiomers, particularly (R)-Warfarin, is of great interest for research into their distinct pharmacological and metabolic profiles. This technical guide provides an in-depth overview of established methodologies for the chiral synthesis of this compound, focusing on organocatalytic asymmetric Michael additions. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the replication and further development of these synthetic routes.

Organocatalytic Asymmetric Michael Addition: A Prominent Strategy

A highly effective and increasingly popular method for the enantioselective synthesis of Warfarin is the organocatalytic Michael addition of 4-hydroxycoumarin to benzalacetone (more formally known as (E)-4-phenyl-3-buten-2-one).[3] This approach offers several advantages, including mild reaction conditions, the use of relatively inexpensive and environmentally benign catalysts, and high achievable enantioselectivity.[4][5]

The general mechanism involves the activation of the α,β-unsaturated ketone by the chiral organocatalyst, typically a primary amine. This activation facilitates the stereoselective attack of the 4-hydroxycoumarin nucleophile, leading to the formation of the chiral product. The choice of catalyst is crucial in determining the stereochemical outcome of the reaction.

Core Reaction Pathway

Figure 1: General workflow for the organocatalytic synthesis of this compound.

Comparative Analysis of Chiral Catalysts

The selection of the chiral catalyst is paramount in achieving high yield and enantioselectivity. Below is a summary of quantitative data for various organocatalysts employed in the synthesis of this compound.

| Catalyst | Co-catalyst/Additive | Solvent(s) | Reaction Time | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (R,R)-1,2-Diphenylethylenediamine | Acetic Acid | THF | 1 week | 40-95 | 80-100 (after recrystallization) | [5][6] |

| (R,R)-1,2-Diphenylethylenediamine | LiClO4 | Not specified | Not specified | up to 99 | up to 94 | [7] |

| L-Arginine | - | DMSO/Water | 7 days | High | Comparable to (R,R)-DPEN | [2][8] |

| Quinoline-derived 1,2-diamines | (R)-Mandelic Acid | Water | 24 hours | High | up to 91 (99 after recrystallization) | [9] |

| C2-symmetric squaramide-based primary diamines | - | Methanol | Not specified | up to 96 | up to 96 | [10][11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using (R,R)-1,2-Diphenylethylenediamine

This protocol is adapted from methodologies described in the literature and is suitable for a standard research laboratory setting.[5][6]

Materials:

-

4-Hydroxycoumarin

-

(E)-4-phenyl-3-buten-2-one (Benzalacetone)

-

(R,R)-1,2-Diphenylethylenediamine

-

Acetic Acid

-

Tetrahydrofuran (THF)

-

Acetone

-

Deionized Water

-

Dichloromethane (for TLC)

-

Silica gel plates for TLC

-

Anisaldehyde staining solution

Procedure:

-

In a suitable reaction vial, combine 4-hydroxycoumarin and (E)-4-phenyl-3-buten-2-one in equimolar amounts.

-

Add THF as the solvent.

-

To the mixture, add approximately 10 mol% of (R,R)-1,2-diphenylethylenediamine and a catalytic amount of acetic acid.

-

Seal the vial and allow the reaction mixture to stand at room temperature for one week. The color of the solution is expected to change from a pink or peach hue to a clear yellow.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with dichloromethane as the eluent. Visualize the spots under UV light and with an anisaldehyde stain.[6]

-

Upon completion, remove the solvent in vacuo to obtain a crude foam or oil.

-